molecular formula C10H10N2O5 B1303567 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 5502-63-6

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid

Cat. No.: B1303567
CAS No.: 5502-63-6
M. Wt: 238.2 g/mol
InChI Key: TYVJAVSCQNUKPY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The parent chain is a four-carbon butanoic acid (C₃H₇COOH), with a 4-nitrophenylamino group substituted at the fourth carbon. The "4-oxo" designation indicates a ketone group at the same carbon, forming a succinamic acid derivative.

Systematic identification:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₀H₁₀N₂O₅
  • Molecular Weight: 238.20 g/mol
  • CAS Registry Numbers: 5502-63-6 (primary), 126456-06-2 (alternate)
  • Synonyms:
    • N-(4-Nitrophenyl)succinamic acid
    • p-Nitrosuccinanilic acid
    • 3-[(4-Nitrophenyl)carbamoyl]propanoic acid

The compound is distinguishable from isomers such as 4-[(3-nitrophenyl)amino]-4-oxobutanoic acid (CAS 1797-93-9) by the para substitution of the nitro group on the phenyl ring.

Molecular Geometry and Conformational Analysis

The molecule features a butanoic acid backbone with a 4-nitrophenyl group attached via an amide linkage. Key structural characteristics include:

Bond Lengths and Angles

  • The amide C=O bond length is approximately 1.23 Å, typical for carbonyl groups in succinamic acid derivatives.
  • The C-N bond in the amide group measures ~1.33 Å, consistent with partial double-bond character due to resonance.
  • The nitro group exhibits a planar geometry with O-N-O angles of ~124°, characteristic of aromatic nitro compounds.

Electronic Structure and Resonance Stabilization Effects

The electronic structure is dominated by resonance interactions between the nitro, amide, and carboxylic acid groups:

Resonance Contributions

  • Amide Group: Delocalization of the lone pair from the nitrogen into the carbonyl π* orbital reduces basicity and stabilizes the planar geometry.
  • Nitro Group: Withdraws electron density via inductive effects, enhancing the acidity of both the carboxylic acid (pKₐ ~2.5) and amide N-H (pKₐ ~9.8).
  • Carboxylic Acid: Participates in resonance with the adjacent carbonyl, further stabilizing the deprotonated form.

Spectroscopic Correlations

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (asymmetric NO₂ stretch).
  • NMR Spectroscopy:
    • ¹H NMR: δ 8.2 ppm (doublet, aromatic H), δ 10.5 ppm (broad, COOH), δ 6.7 ppm (amide N-H).
    • ¹³C NMR: δ 174.5 ppm (COOH), δ 168.2 ppm (amide C=O), δ 148.3 ppm (NO₂-bearing C).

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of related succinamic acid derivatives reveal the following solid-state features:

Unit Cell Parameters

  • Crystal System: Triclinic
  • Space Group: P1
  • Unit Cell Dimensions:
    • a = 4.85 Å, b = 11.02 Å, c = 11.79 Å
    • α = 69.59°, β = 78.77°, γ = 83.62°
    • Volume = 578.59 ų

Intermolecular Interactions

  • Carboxylic Acid Dimers: Centrosymmetric O-H···O hydrogen bonds (O···O distance: 2.65 Å) form eight-membered rings, creating infinite chains along the a-axis.
  • Amide N-H···O Hydrogen Bonds: Link molecules into sheets, with N···O distances of 2.89 Å.
  • π-π Stacking: Parallel-displaced interactions between phenyl rings (interplanar spacing: 3.5 Å) contribute to layered packing.
Table 2: Hydrogen Bonding Geometry
Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°)
O(COOH)-H···O(COOH) 0.98 1.67 2.65 176
N(amide)-H···O(carbonyl) 0.86 2.03 2.89 171

Thermal Stability

Differential scanning calorimetry (DSC) indicates a melting point of 215–220°C, with decomposition above 250°C due to nitro group elimination.

Properties

IUPAC Name

4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVJAVSCQNUKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377862
Record name 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5502-63-6
Record name 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-NITROSUCCINANILIC ACID
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Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution

One common approach involves the nucleophilic substitution of a suitable 4-nitroaniline derivative with a 4-oxobutanoic acid or its activated derivative. This method typically requires:

  • Reactants: 4-nitroaniline and 4-oxobutanoic acid or its ester/acid chloride.
  • Conditions: Controlled temperature, often in polar aprotic solvents to facilitate nucleophilic attack.
  • Catalysts or activating agents may be used to enhance the reaction rate.

This method yields 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid with moderate to good yields, depending on reaction conditions and purity of starting materials.

Hydrogenation of Nitro Precursors

A notable preparation route involves the hydrogenation of nitro-substituted precursors to form the amino derivative, which can then be converted to the target compound. The procedure is as follows:

  • Starting Material: this compound or related nitro compounds.
  • Catalyst: Palladium on activated carbon (Pd/C), typically 10 wt% on activated carbon.
  • Solvent: Dry methanol.
  • Conditions: Hydrogenation under 1 bar hydrogen pressure at room temperature for approximately 3 hours.
  • Workup: Filtration through celite to remove catalyst, solvent removal under reduced pressure, and purification by flash column chromatography if necessary.

This method is efficient and yields approximately 69% of the desired product.

Scientific Research Applications

Biomedicine

Antibody-Drug Conjugates
The compound serves as a vital component in the development of antibody-drug conjugates (ADCs). These conjugates enhance the specificity and efficacy of cancer therapies by targeting tumor cells while minimizing damage to healthy tissues. The nitrophenyl group aids in the conjugation process, allowing for efficient delivery of cytotoxic agents to cancer cells.

Biosensors
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid has been utilized in the design of biosensors for detecting specific biomolecules. Its ability to interact with various biological targets, including enzymes and receptors, has been investigated. Preliminary studies indicate that it may influence enzymatic pathways relevant to disease states, making it a potential candidate for therapeutic applications.

Environmental Chemistry

Catalytic Reduction of 4-Nitrophenol
One of the significant applications of this compound is in the catalytic reduction of 4-nitrophenol to 4-aminophenol, a reaction that serves as a benchmark for assessing the activity of nanostructured materials. The reduction process is facilitated using metal catalysts such as palladium and silver, which can be immobilized on various supports. This eco-friendly method has garnered attention due to its straightforward approach and minimal by-products.

Catalyst Type Support Material Reduction Efficiency
PalladiumGraphene oxideHigh
SilverPolymeric matricesModerate
PlatinumSilica-coated supportsHigh

Nanotechnology

Nanostructured Materials
The compound plays a crucial role in synthesizing nanostructured materials that are used as catalysts in various chemical reactions. Researchers have explored its application in creating efficient catalytic systems for environmental remediation processes. The use of these materials has shown promising results in enhancing reaction rates and selectivity.

Case Study 1: Antibody-Drug Conjugates

A study focused on developing ADCs using this compound demonstrated its effectiveness in targeting specific cancer cells. The conjugates exhibited increased cytotoxicity against tumor cells compared to free drugs, highlighting the potential of this compound in cancer therapy.

Case Study 2: Environmental Remediation

Research on the catalytic reduction of nitrophenols using this compound revealed that nanostructured catalysts significantly improved reaction rates. The study showcased how different support materials influenced the efficiency of the reduction process, providing insights into optimizing catalyst design for environmental applications.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Properties

Compound Name Substituents Molecular Formula Key Properties Biological Activity/Applications
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid 4-NO₂ on phenyl C₁₀H₉N₂O₅ Tdec = 255°C; IR: 1657, 1604 cm⁻¹; Soluble in polar aprotic solvents Potential antimicrobial (inferred)
4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid 4-OEt, 2-NO₂ on phenyl C₁₂H₁₄N₂O₆ MW = 282.25 g/mol; Enhanced lipophilicity due to ethoxy group Not reported
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Cl on phenyl C₁₀H₈ClNO₃ MP = Not reported; Increased steric hindrance at ortho position Intermediate in drug synthesis
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid Conjugated double bond C₁₀H₇NO₅ UV-active; IR: 1720 cm⁻¹ (α,β-unsaturated ester); Reactivity in Diels-Alder Photochemical applications
4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid Thiazolidinone ring C₁₆H₁₁N₂O₅S Anti-fungal activity against Candida albicans (MIC = 12.5 µg/mL) Antimicrobial agent
4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid 3,5-Cl, 2-OH on backbone C₁₀H₈Cl₂NO₄ Hydrogen bonding via hydroxyl group; Improved solubility in aqueous media Chelation studies

Functional Group Impact on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The 4-NO₂ group in the target compound enhances acidity (pKa ~3.1 for carboxylic acid) compared to derivatives with electron-donating groups like 4-OCH₃ (), which reduce solubility in polar solvents . Chlorine substituents (e.g., 2-Cl in ) increase molecular polarity but introduce steric hindrance, reducing enzymatic interactions .

Backbone Modifications: But-2-enoic acid derivatives (e.g., ) exhibit conjugation effects, lowering λmax in UV-Vis spectra (~320 nm) compared to saturated analogues . Hydroxyl groups () enhance hydrogen bonding, improving water solubility by ~20% compared to non-hydroxylated analogues .

Biological Activity

4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (commonly referred to as 4-NPABA) is an organic compound with the molecular formula C₁₀H₁₀N₂O₅. It features a nitrophenyl group attached to an amino group, which is further linked to a 4-oxobutanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and catalytic applications.

The synthesis of 4-NPABA can be achieved through various methods, including the reaction of itaconic anhydride with 4-nitroaniline. The compound typically exists as a solid powder at room temperature, with solubility that varies depending on the solvent used. Key physical properties include:

PropertyValue
Molecular Weight222.20 g/mol
Melting PointNot specified
SolubilityVaries by solvent

Spectroscopic techniques such as UV-Vis, IR, and NMR have been employed to characterize the compound's structure and confirm its identity.

Enzyme Interactions

Research indicates that 4-NPABA interacts with various biological targets, particularly enzymes. Preliminary studies suggest that it may influence enzymatic pathways relevant to disease states. For instance, its binding affinity to specific enzymes could modulate their activity, potentially leading to therapeutic applications. However, comprehensive studies are still required to elucidate these interactions fully .

Case Studies and Applications

  • Catalytic Reduction of 4-Nitrophenol : One significant application of 4-NPABA is in the catalytic reduction of 4-nitrophenol (4-NP), a widely studied reaction in nanotechnology and environmental chemistry. Various nanostructured materials have been synthesized to enhance this catalytic process, demonstrating the compound's utility in reducing pollutants effectively .
  • Bioconjugation Studies : In biomedicine, derivatives of 4-NPABA have been explored for their potential in bioconjugation reactions. These reactions are critical for developing targeted therapies and drug delivery systems. The ability of 4-NPABA derivatives to form stable conjugates with biomolecules positions them as promising candidates for further research .
  • Structure-Activity Relationship (SAR) Studies : Investigations into the structure-activity relationships of compounds similar to 4-NPABA have provided insights into how modifications can enhance biological activity. For example, variations in the nitrophenyl group or the oxobutanoic acid moiety may lead to different pharmacological profiles .

Toxicological Considerations

While exploring the biological activity of 4-NPABA, it is crucial to consider its safety profile. The compound has been classified as an irritant, which necessitates careful handling during experimental procedures . Further toxicological studies are essential to assess its safety for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid?

  • Methodology :

  • Knoevenagel Condensation : React 4-nitroaniline with a β-keto acid derivative (e.g., ethyl acetoacetate) under basic conditions (e.g., sodium ethoxide) to form the α,β-unsaturated intermediate. Subsequent hydrolysis and decarboxylation yield the target compound .
  • Michael Addition : Use thioglycolic acid and (E)-4-(4-nitrophenyl)-4-oxo-2-butenoic acid (prepared via Friedel-Crafts acylation) to form the thioether derivative, followed by oxidation or hydrolysis .
    • Key Considerations :
  • Optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the presence of the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and the oxobutanoic acid backbone (carbonyl carbons at δ 170–180 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. This resolves ambiguities in stereochemistry or hydrogen bonding .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step syntheses of this compound?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to accelerate condensation steps .
  • Purification Strategies : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove by-products like unreacted 4-nitroaniline .
    • Data Table :
Synthetic RouteYield (%)Purity (HPLC)Key Challenges
Knoevenagel65–75>95%Decarboxylation side reactions
Michael Addition50–6090–95%Thioether intermediate stability

Q. How can contradictions in spectral data during structure elucidation be resolved?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C10_{10}H10_{10}N2_2O5_5) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict 13C^{13}C chemical shifts and compare with experimental data .
  • Dynamic NMR : Resolve conformational equilibria (e.g., keto-enol tautomerism) by variable-temperature NMR studies .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Methodology :

  • Bioisosteric Replacement : Substitute the nitro group with electron-withdrawing groups (e.g., -CF3_3) or heterocycles (e.g., pyridine) to modulate electronic properties .
  • Side-Chain Modifications : Introduce alkyl or aryl groups at the oxobutanoic acid moiety to alter hydrophobicity .
    • Case Study :
  • Derivatives like 4-[(4-Cyanophenyl)amino]-4-oxobutanoic acid showed enhanced cytotoxicity (IC50_{50} = 8.2 µM in HeLa cells), suggesting nitro-to-cyano substitution improves bioactivity .

Specialized Applications

Q. How can researchers evaluate the compound’s potential neuroprotective or cytotoxic effects?

  • Methodology :

  • In Vitro Assays :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
  • ROS Scavenging : Measure reactive oxygen species (ROS) reduction in neuronal cells (e.g., SH-SY5Y) under oxidative stress .
  • Comparative Analysis :
CompoundIC50_{50} (µM)Target EnzymeBiological Activity
This compound18.5Kynurenine 3-hydroxylaseNeuroprotective
4-Fluorophenyl analog15.0VariousAntimicrobial

Handling and Stability

Q. What protocols ensure safe handling and long-term stability of this compound?

  • Methodology :

  • Storage : Store in amber vials at –20°C under inert gas (N2_2) to prevent nitro group reduction or hydrolysis .
  • Degradation Analysis : Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze by HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
Reactant of Route 2
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4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid

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